molecular formula C7H4BrClO3S B6255318 3-bromo-5-formylbenzene-1-sulfonyl chloride CAS No. 1393557-65-7

3-bromo-5-formylbenzene-1-sulfonyl chloride

Cat. No.: B6255318
CAS No.: 1393557-65-7
M. Wt: 283.5
InChI Key:
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Description

3-Bromo-5-formylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H4BrClO3S It is a derivative of benzene, featuring a bromine atom, a formyl group, and a sulfonyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-formylbenzene-1-sulfonyl chloride typically involves the bromination of 5-formylbenzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-formylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Sulfonamide or sulfonate derivatives.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

3-Bromo-5-formylbenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-5-formylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The formyl group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity. The bromine atom can participate in coupling reactions, facilitating the formation of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzenesulfonyl chloride: Similar structure but lacks the formyl group.

    4-Bromobenzenesulfonyl chloride: Bromine atom is positioned differently on the benzene ring.

    3-Chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of a bromine atom.

    4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of a formyl group.

Uniqueness

3-Bromo-5-formylbenzene-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for diverse chemical transformations. The compound’s ability to undergo substitution, oxidation, reduction, and coupling reactions makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

1393557-65-7

Molecular Formula

C7H4BrClO3S

Molecular Weight

283.5

Purity

95

Origin of Product

United States

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